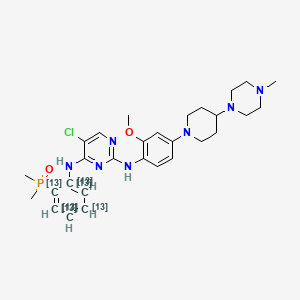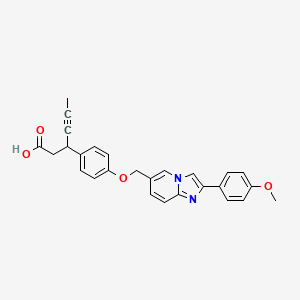
4-Methoxy estrone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy estrone-d4 is a deuterium-labeled derivative of 4-Methoxy estrone. This compound is used primarily in scientific research as a stable isotope-labeled standard. The presence of deuterium atoms makes it particularly useful in mass spectrometry studies, where it serves as an internal standard for quantifying the levels of 4-Methoxy estrone in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy estrone-d4 typically involves the deuteration of 4-Methoxy estrone. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at specific positions on the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The product is then purified using chromatographic techniques to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy estrone-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohol derivatives from the ketone group present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various hydroxylated, ketone, and substituted derivatives of this compound .
Scientific Research Applications
4-Methoxy estrone-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in mass spectrometry for the quantification of 4-Methoxy estrone and its metabolites.
Biology: In studies investigating the metabolism and biological effects of estrogens.
Medicine: In pharmacokinetic studies to understand the distribution and metabolism of estrogenic compounds.
Industry: In the development of analytical methods for the detection and quantification of estrogenic compounds in various matrices
Mechanism of Action
The mechanism of action of 4-Methoxy estrone-d4 is similar to that of 4-Methoxy estrone. It interacts with estrogen receptors in target tissues, leading to the activation of estrogen-responsive genes. The deuterium atoms do not significantly alter the biological activity of the compound but provide a means for its precise quantification in biological studies .
Comparison with Similar Compounds
4-Methoxy estrone-d4 is unique due to its deuterium labeling, which distinguishes it from other methoxylated estrogens such as:
- 2-Methoxyestrone
- 4-Methoxyestradiol
- 2-Methoxyestradiol These compounds share similar estrogenic activities but differ in their metabolic pathways and biological effects. The deuterium labeling in this compound provides an advantage in analytical studies by allowing for precise quantification and differentiation from non-labeled analogs .
Properties
Molecular Formula |
C19H24O3 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-1,2,16,16-tetradeuterio-3-hydroxy-4-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1/i5D,7D,8D2 |
InChI Key |
PUEXVLNGOBYUEW-OVMUWQPRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC(C4=O)([2H])[2H])C)OC)O)[2H] |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one](/img/structure/B15142773.png)

![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[(6-{[2-nitro-4-(pyrimidin-2-yl)phenyl]amino}hexyl)amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B15142786.png)






![[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid](/img/structure/B15142845.png)


